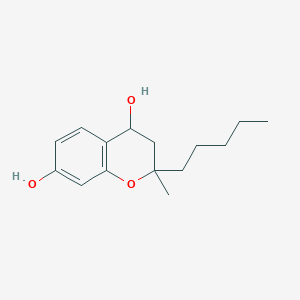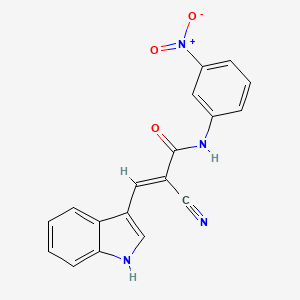
Sodium;vanadium;diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium vanadium diphosphate can be synthesized using various methods, including the sol-gel method and solid-state reactions. One common approach involves mixing sodium carbonate (Na₂CO₃), vanadium pentoxide (V₂O₅), and ammonium dihydrogen phosphate ((NH₄)H₂PO₄) in stoichiometric amounts. The mixture is then heated at high temperatures (around 800°C) to form the desired compound .
Industrial Production Methods
In industrial settings, the production of sodium vanadium diphosphate often involves ball-milling assisted solid-state methods. This process utilizes citric acid as a carbon source to enhance the conductivity of the final product. The carbon-coated composite electrodes produced through this method display high initial specific capacity and excellent cycling stability .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium vanadium diphosphate undergoes various chemical reactions, primarily oxidation and reduction processes. These reactions are crucial for its function as a cathode material in sodium-ion batteries .
Common Reagents and Conditions
The oxidation and reduction reactions typically occur during the charging and discharging cycles of the battery. Common reagents involved in these processes include sodium ions (Na⁺) and vanadium ions (V⁵⁺/V³⁺). The conditions for these reactions are usually controlled by the electrochemical environment within the battery .
Major Products Formed
The major products formed during these reactions are the oxidized and reduced forms of vanadium, which facilitate the storage and release of electrical energy. The structural stability of sodium vanadium diphosphate ensures that these reactions can occur repeatedly without significant degradation .
Wissenschaftliche Forschungsanwendungen
Sodium vanadium diphosphate has a wide range of scientific research applications, particularly in the field of energy storage. It is extensively studied as a cathode material for sodium-ion batteries due to its high capacity, stable voltage platform, and excellent cycling stability . Additionally, its low toxicity and structural stability make it a promising candidate for large-scale energy storage systems .
Wirkmechanismus
The mechanism of action of sodium vanadium diphosphate in sodium-ion batteries involves the reversible intercalation and deintercalation of sodium ions within its crystal structure. This process is facilitated by the NASICON framework, which provides a three-dimensional channel for ion diffusion. The vanadium ions undergo oxidation and reduction, enabling the storage and release of electrical energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium vanadium phosphate (Li₃V₂(PO₄)₃): Similar to sodium vanadium diphosphate, this compound is used as a cathode material in lithium-ion batteries.
Uniqueness
Sodium vanadium diphosphate stands out due to its high sodium ion mobility, structural stability, and low cost. Its ability to maintain high capacity and stable voltage over numerous cycles makes it a highly attractive material for sodium-ion batteries .
Eigenschaften
CAS-Nummer |
477779-61-6 |
|---|---|
Molekularformel |
NaO8P2V-5 |
Molekulargewicht |
263.87 g/mol |
IUPAC-Name |
sodium;vanadium;diphosphate |
InChI |
InChI=1S/Na.2H3O4P.V/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);/q+1;;;/p-6 |
InChI-Schlüssel |
IAEKEUNPZJPKJQ-UHFFFAOYSA-H |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


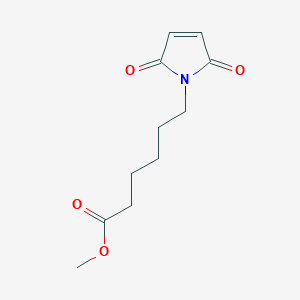
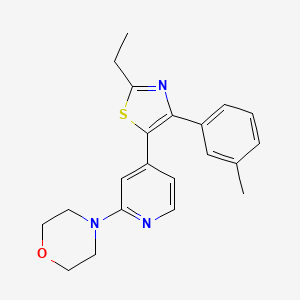
![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)
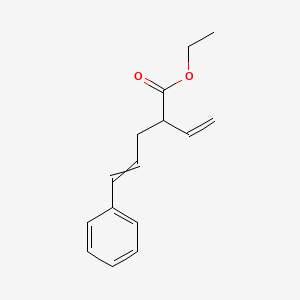
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)

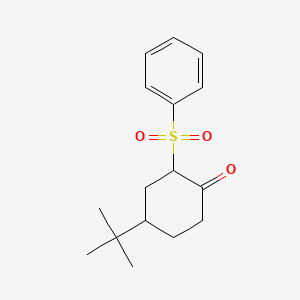
![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)

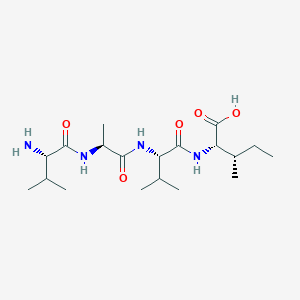
![[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B14236869.png)
